1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride
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Overview
Description
(+)-Camphanic acid chloride is an organic compound derived from camphanic acid. It is a type of acyl chloride, characterized by the presence of a chlorine atom attached to the carbonyl group. This compound is known for its high reactivity, making it a valuable intermediate in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
(+)-Camphanic acid chloride can be synthesized through the reaction of camphanic acid with thionyl chloride (SOCl₂). The reaction typically involves the conversion of the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which then forms the acyl chloride. The reaction conditions usually include the use of an inert solvent such as dichloromethane and are carried out under reflux .
Industrial Production Methods
In industrial settings, the production of acyl chlorides, including (+)-camphanic acid chloride, often involves the use of phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) as chlorinating agents. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(+)-Camphanic acid chloride undergoes various types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile.
Hydrolysis: In the presence of water, (+)-camphanic acid chloride hydrolyzes to form camphanic acid.
Common Reagents and Conditions
Alcohols: React with (+)-camphanic acid chloride in the presence of a base like pyridine to form esters.
Amines: React with (+)-camphanic acid chloride to form amides, often under mild conditions.
Carboxylic Acids: React with (+)-camphanic acid chloride to form anhydrides, typically in the presence of a base.
Major Products
The major products formed from these reactions include esters, amides, and anhydrides, depending on the nucleophile used .
Scientific Research Applications
(+)-Camphanic acid chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug molecules and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (+)-camphanic acid chloride primarily involves nucleophilic acyl substitution. The electrophilic carbonyl carbon is attacked by a nucleophile, leading to the displacement of the chlorine atom. This reaction mechanism is fundamental to its reactivity and applications in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Acetyl Chloride: Similar in structure but derived from acetic acid.
Benzoyl Chloride: Derived from benzoic acid and used in similar applications.
Propionyl Chloride: Another acyl chloride with similar reactivity but different alkyl group.
Uniqueness
(+)-Camphanic acid chloride is unique due to its chiral nature, which can be advantageous in the synthesis of chiral molecules. Its specific structure also imparts distinct reactivity patterns compared to other acyl chlorides .
Properties
Molecular Formula |
C11H18ClO2- |
---|---|
Molecular Weight |
217.71 g/mol |
IUPAC Name |
1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride |
InChI |
InChI=1S/C11H18O2.ClH/c1-10(2)7-4-5-11(10,3)8(6-7)9(12)13;/h7-8H,4-6H2,1-3H3,(H,12,13);1H/p-1 |
InChI Key |
QQXGTKYWJFHDHL-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2CCC1(C(C2)C(=O)O)C)C.[Cl-] |
Origin of Product |
United States |
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